(S)-1-Benzylpyrrolidin-3-ol

Descripción general

Descripción

(S)-1-Benzylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-1-Benzyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1-Benzylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

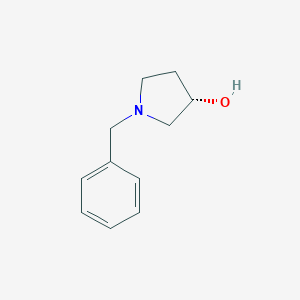

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅NO

- CAS Number : 101385-90-4

- Molecular Weight : 175.25 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group, which contributes to its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the Ugi four-component reaction, which allows for the creation of structurally diverse analogues. This method involves the reaction of an amine, an isocyanide, and two different aldehydes or acids to yield a library of compounds that can be screened for biological activity .

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that this compound derivatives exhibit selective cytotoxicity against cancer cell lines, particularly HL-60 cells. The mechanism of action is primarily linked to the activation of caspases, which are crucial for the apoptotic process. The lead compounds derived from this compound showed enhanced binding to caspase-3, promoting apoptosis in cancer cells while sparing non-cancerous cells .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5j | HL-60 | 10 | Caspase activation |

| 5p | HL-60 | 12 | Caspase activation |

| Control | Non-cancerous | >100 | No significant effect |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier and interact with cholinergic systems makes it a candidate for further exploration in neurodegenerative disease therapy .

Table 2: AChE Inhibition Activity

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Donepezil | 0.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyl group or the pyrrolidine ring can significantly affect the biological activity of this compound derivatives. For instance, introducing electron-donating or electron-withdrawing groups on the benzyl moiety can enhance or diminish cytotoxic effects against specific cancer cell lines .

Case Study 1: Apoptosis Induction in Cancer Cells

A study evaluated a series of this compound derivatives for their ability to induce apoptosis in HL-60 cells. The findings revealed that compounds with specific substitutions on the benzyl ring exhibited increased efficacy in promoting caspase-mediated apoptosis compared to unsubstituted analogues .

Case Study 2: Neuroprotective Potential

In another investigation, this compound was tested for its neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The results indicated that this compound could mitigate cell death by enhancing antioxidant defenses and inhibiting AChE activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-90-4 | |

| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthesis route for (S)-1-Benzyl-3-pyrrolidinol according to the research?

A1: The research highlights an improved synthesis route for (S)-1-Benzyl-3-pyrrolidinol starting from L-malic acid and benzylamine. The key improvement is the use of a melting reaction to synthesize the intermediate, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, without any solvent [, ]. This method offers advantages in terms of efficiency and environmental friendliness. Subsequent reduction of the intermediate using sodium borohydride-iodine in tetrahydrofuran yields the target compound [, ].

Q2: What insights into the reduction mechanism of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione were gained through IR spectroscopy?

A2: IR spectroscopy played a crucial role in elucidating the reduction mechanism. The study revealed that borane, generated in situ from sodium borohydride and iodine, interacts with the starting material in two ways: * Conjugation with the carbonyl group: This forms a four-membered ring intermediate. * Conjugation with the nitrogen atom.

Q3: Has (S)-1-Benzyl-3-pyrrolidinol been explored for any specific applications?

A3: While the provided research primarily focuses on the synthesis and characterization of (S)-1-Benzyl-3-pyrrolidinol, one study explores its application in developing a liposomal nanodrug delivery system for Norcantharidin (NCTD) []. The researchers synthesized a novel NCTD derivative by conjugating it with (S)-1-Benzyl-3-pyrrolidinol. This derivative was successfully encapsulated in liposomes, exhibiting high encapsulation efficiency and drug loading []. This approach aimed to improve NCTD's tumor accumulation and reduce its inherent irritation, suggesting potential applications in cancer therapy.

Q4: What spectroscopic data is available for (S)-1-Benzyl-3-pyrrolidinol and the intermediate (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione?

A4: The research provides information on the following spectroscopic data:

- (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Characterized using ¹H NMR, IR spectroscopy, and specific rotation measurements [].

- (S)-1-Benzyl-3-pyrrolidinol: Characterized using IR spectroscopy [].

- (S)-1-Benzyl-3-pyrrolidinol-borane complex (intermediate): Characterized using IR, ¹H NMR, ¹¹B NMR, and MS spectroscopy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.